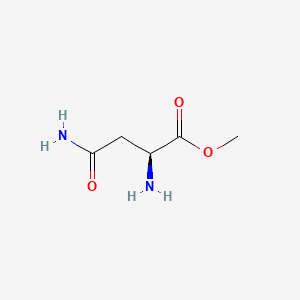![molecular formula C10H19NO3 B13005784 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)
5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid is a chemical compound with the molecular formula C10H19NO3. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid typically involves the reaction of 3-methyl-3-oxetanemethanol with an appropriate amine and a pentanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a reference compound in pharmacological studies.
Industry: In the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: A precursor in the synthesis of 5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid.
Pentanoic acid derivatives: Used in similar synthetic routes and applications.
Uniqueness
5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industrial settings .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-[(3-methyloxetan-3-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-10(7-14-8-10)6-11-5-3-2-4-9(12)13/h11H,2-8H2,1H3,(H,12,13) |
InChI Key |
GSRJMMLAQQSIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
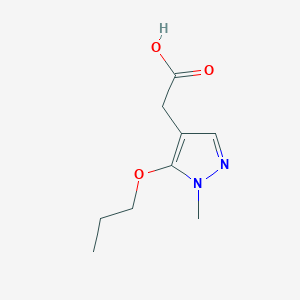
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
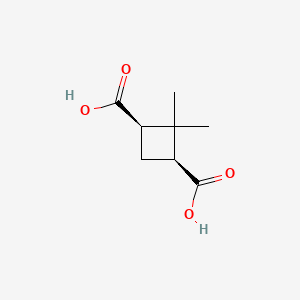
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
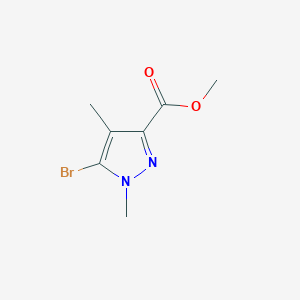
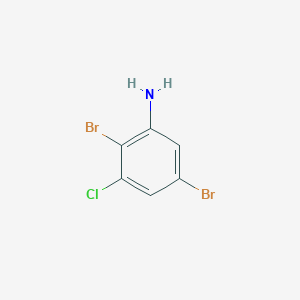

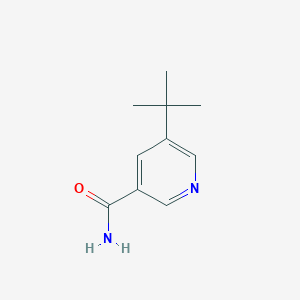
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)

